molecular formula C10H10FN3O2 B8323213 3-(6-Fluoro-3-pyridinyl)-5,5-dimethyl-2,4-imidazolidinedione

3-(6-Fluoro-3-pyridinyl)-5,5-dimethyl-2,4-imidazolidinedione

Cat. No. B8323213
M. Wt: 223.20 g/mol
InChI Key: WSULREQCLMQWPB-UHFFFAOYSA-N
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Patent
US08722695B2

Procedure details

Two reactions were set up in parallel. For each of them, to a solution of 5,5-dimethyl-2,4-imidazolidinedione (1.5 g, 11.71 mmol) in dry dichloromethane (100 mL), (6-fluoro-3-pyridinyl)boronic acid (1.980 g, 14.05 mmol), copper(II) acetate (2.126 g, 11.71 mmol) and pyridine (1.420 mL, 17.56 mmol) were added. The reaction was left under stirring under air atmosphere at room temperature overnight. The two reaction mixtures were combined and the solid was filtered off. The resulting solution was washed with water (90 mL). The aqueous phase was extracted twice with dichloromethane (twice 90 mL). The organic phases were combined and washed with brine and dried over anhydrous sodium sulphate. Removal of the solvent afforded a residue which was purified by silica gel chromatography (Biotage system, 100 g SNAP column) using as eluent a gradient and cyclohexane/ethyl acetate from 65/35 to 50/50 to afford the title compound as a white solid (1.27 g).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
1.42 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.126 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[NH:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].[F:10][C:11]1[N:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1.N1C=CC=CC=1>ClCCl.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[F:10][C:11]1[N:16]=[CH:15][C:14]([N:4]2[C:3](=[O:8])[C:2]([CH3:9])([CH3:1])[NH:6][C:5]2=[O:7])=[CH:13][CH:12]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CC1(C(NC(N1)=O)=O)C
Name
Quantity
1.98 g
Type
reactant
Smiles
FC1=CC=C(C=N1)B(O)O
Name
Quantity
1.42 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
2.126 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring under air atmosphere at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction was left
CUSTOM
Type
CUSTOM
Details
The two reaction mixtures
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
The resulting solution was washed with water (90 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice with dichloromethane (twice 90 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
afforded a residue which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (Biotage system, 100 g SNAP column)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C(C=N1)N1C(NC(C1=O)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: CALCULATEDPERCENTYIELD 48.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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